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Compound of Interest

Compound Name: 2-Aminopropanediamide

Cat. No.: B132164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Aminopropanediamide, also known as aminomalonamide, is a versatile and crucial

intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical

structure, featuring a central carbon atom bonded to an amine group and two carboxamide

groups, provides a reactive scaffold for the construction of complex heterocyclic systems. This

technical guide delves into the synthesis, chemical properties, and significant applications of 2-
Aminopropanediamide as a pharmaceutical intermediate, with a particular focus on its role in

the production of the antiviral agent Favipiravir. Detailed experimental protocols, quantitative

data, and pathway visualizations are provided to offer a comprehensive resource for

researchers and professionals in the field of drug development.

Introduction
The landscape of modern drug discovery and development is characterized by the need for

efficient and scalable synthetic routes to novel and existing active pharmaceutical ingredients

(APIs). Pharmaceutical intermediates are the building blocks that enable the assembly of these

complex molecules. 2-Aminopropanediamide (CAS No: 62009-47-6) has emerged as a

significant intermediate due to its utility in synthesizing a range of heterocyclic compounds with

proven therapeutic value.[1] This guide will explore the synthesis, properties, and key

applications of this important molecule.
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Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Aminopropanediamide is

essential for its effective use in synthesis. Key properties are summarized in the table below.[2]

[3][4][5]

Property Value

Molecular Formula C₃H₇N₃O₂

Molecular Weight 117.11 g/mol

Appearance White to off-white or pale yellow solid

Melting Point 180-185 °C

Boiling Point 410.1 °C at 760 mmHg (Predicted)

Density 1.399 g/cm³ (Predicted)

Purity Typically ≥ 97%

Solubility Sparingly soluble in DMSO and Methanol

InChI
1S/C3H7N3O2/c4-1(2(5)7)3(6)8/h1H,4H2,

(H2,5,7)(H2,6,8)

InChIKey GFQBSQXXHYLABK-UHFFFAOYSA-N

SMILES C(C(=O)N)(C(=O)N)N

Synthesis of 2-Aminopropanediamide
Several synthetic routes to 2-Aminopropanediamide have been developed, with two

prominent methods utilizing diethyl aminomalonate and 2-chloromalonic ester as starting

materials.

Synthesis from Diethyl 2-Aminomalonate
This method involves the ammonolysis of diethyl 2-aminomalonate.[4][6]

Experimental Protocol:
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Weigh 17.5 g of diethyl 2-aminomalonate and add it to 22 g of a 50% aqueous ammonium

chloride solution.

Heat the mixture to reflux at 100 °C for 2 hours.

After the reaction is complete, cool the mixture and filter to collect the solid product.

Dry the collected solid with hot air at 60 °C for 8 hours to obtain 2-Aminopropanediamide.

Quantitative Data:

Parameter Value

Yield 87%

Purity >99%

Synthesis from 2-Chloromalonic Ester and Ammonium
Carbonate
A cost-effective and industrially scalable method involves the reaction of a 2-chloromalonic

ester with ammonium carbonate.[7]

Experimental Protocol:

In a reaction vessel, mix 100 g of 2-dimethyl chloropropionate with 400 ml of water.

Add 57.6 g of ammonium carbonate to the mixture.

Heat the reaction system to 50 °C and maintain for 6 hours.

Increase the temperature to 65 °C and continue the reaction for an additional 2 hours.

Concentrate the reaction liquid to one-third of its original volume.

Cool the concentrated solution to induce crystallization.

Filter the crystals and dry to yield 2-Aminopropanediamide.
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Quantitative Data:

Parameter Value

Yield 86.6%

Purity 99.2%

Role as a Pharmaceutical Intermediate
2-Aminopropanediamide serves as a critical precursor in the synthesis of several important

pharmaceutical compounds and intermediates.

Synthesis of Favipiravir
Favipiravir (T-705) is a broad-spectrum antiviral drug effective against a range of RNA viruses.

[8] 2-Aminopropanediamide is a key starting material in a green and sustainable synthesis of

Favipiravir and its structural analogs.[3] The synthesis involves a one-pot condensation

reaction of 2-Aminopropanediamide with an arylglyoxal in an alkaline solution.[3]

Experimental Workflow for Favipiravir Analogs:

Reactants Reaction Conditions

Product

2-Aminopropanediamide

One-Pot Condensation

Arylglyoxal Aqueous Alkaline Solution (e.g., NaOH) Heating (e.g., 80°C)

3-Hydroxy-5-arylpyrazine-2-carboxamide
(Favipiravir Analog)
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Caption: Synthesis of Favipiravir analogs from 2-Aminopropanediamide.

Mechanism of Action of Favipiravir:

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-

ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a competitive inhibitor of

viral RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication.[8][9]

Favipiravir
(Prodrug)

Intracellular
Metabolism

Cellular Uptake Favipiravir-RTP
(Active Form)

Viral RNA-dependent
RNA Polymerase (RdRp)

Inhibition Viral RNA
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Catalyzes

Click to download full resolution via product page

Caption: Mechanism of action of Favipiravir.

Synthesis of 2-Amino-Malononitrile
2-Amino-malononitrile is another valuable intermediate in organic synthesis. It can be prepared

from 2-Aminopropanediamide through dehydration.[6]

Experimental Protocol:

Weigh 15 g of 2-Aminopropanediamide and suspend it in 150 ml of toluene.

Under stirring, add 15 g of solid phosgene portion-wise.

Heat the mixture to reflux for 12 hours.

After the reaction, add 20 g of 20% sodium hydroxide solution to quench excess phosgene.

Extract the product with toluene, dehydrate the organic layer, and concentrate to obtain 2-

amino-malononitrile.

Synthesis of 2-Methyl-5-Pyrazine Formate
2-Methyl-5-pyrazine formate is an important intermediate for hypoglycemic and hypolipidemic

agents.[10] 2-Aminopropanediamide is a key reactant in the initial cyclization step.
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Synthetic Pathway Overview:

Methylglyoxal

Cyclization

2-Aminopropanediamide

3-Hydroxy-5-methylpyrazine-2-formamide

Hydrolysis

3-Hydroxy-5-methylpyrazine-2-carboxylic acid

Halogenation

3-Halogeno-5-methylpyrazine-2-carboxylic acid

Reduction

2-Methyl-5-pyrazine formate

Click to download full resolution via product page
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Caption: Synthesis of 2-Methyl-5-pyrazine formate.

Characterization Data
The structural integrity of 2-Aminopropanediamide is confirmed through various

spectroscopic techniques. Predicted NMR data is presented below.[11]

Spectrum Predicted Chemical Shifts (δ, ppm)

¹H-NMR (400 MHz, DMSO-d₆)
7.38 (2H, brs), 7.23 (2H, brs), 3.73 (1H, s), 2.13

(2H, s)

¹³C-NMR
Data not readily available in the provided search

results.

Conclusion
2-Aminopropanediamide is a highly valuable and versatile intermediate in the pharmaceutical

industry. Its straightforward synthesis and reactive nature make it an ideal starting material for

the construction of complex, biologically active molecules. The successful application of 2-
Aminopropanediamide in the synthesis of the antiviral drug Favipiravir underscores its

importance in addressing global health challenges. The detailed protocols and data presented

in this guide aim to facilitate further research and development involving this pivotal

pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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